molecular formula C22H32N2O2 B12609199 3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine CAS No. 650602-99-6

3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B12609199
CAS No.: 650602-99-6
M. Wt: 356.5 g/mol
InChI Key: MQJFXVMZCFSXOK-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This specific compound is characterized by the presence of a decyloxy group at the third position and a 4-ethoxyphenyl group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the decyloxy and 4-ethoxyphenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The aromatic nature of the pyridazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Decyloxy)-6-(4-methoxyphenyl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Decyloxy)-6-(4-propoxyphenyl)pyridazine: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(Decyloxy)-6-(4-butoxyphenyl)pyridazine: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

3-(Decyloxy)-6-(4-ethoxyphenyl)pyridazine is unique due to the specific combination of the decyloxy and 4-ethoxyphenyl groups

Properties

CAS No.

650602-99-6

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

3-decoxy-6-(4-ethoxyphenyl)pyridazine

InChI

InChI=1S/C22H32N2O2/c1-3-5-6-7-8-9-10-11-18-26-22-17-16-21(23-24-22)19-12-14-20(15-13-19)25-4-2/h12-17H,3-11,18H2,1-2H3

InChI Key

MQJFXVMZCFSXOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC

Origin of Product

United States

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